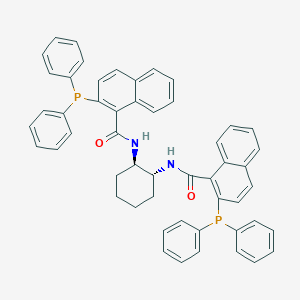

(R,R)-DACH-naphthyl Trost ligand

説明

特性

IUPAC Name |

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-AWSIMMLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370165 | |

| Record name | (R,R)-DACH-naphthyl Trost ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174810-09-4 | |

| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthalenecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174810-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-DACH-naphthyl Trost ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the (R,R)-DACH-Naphthyl Trost Ligand: Synthesis, Mechanism, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Asymmetric Catalysis with Trost Ligands

In the realm of asymmetric synthesis, the ability to selectively create one enantiomer of a chiral molecule is paramount, particularly in the development of pharmaceuticals where the physiological activity of stereoisomers can differ dramatically. The palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) has emerged as a powerful and versatile methodology for the construction of stereogenic centers.[1] At the heart of this transformation lies the chiral ligand that orchestrates the stereochemical outcome of the reaction. The Trost ligands, a family of C₂-symmetric diphosphine ligands developed by Barry M. Trost, have proven to be exceptionally effective in a wide array of these reactions, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with high enantioselectivity.[2]

This technical guide focuses on a prominent member of this family: the (R,R)-DACH-Naphthyl Trost Ligand. This ligand, distinguished by its naphthyl substituents, often provides unique reactivity and selectivity profiles compared to its phenyl-substituted counterpart. We will delve into its synthesis, explore the mechanistic nuances that govern its stereochemical control, and present a detailed overview of its applications, complete with experimental protocols and comparative data.

Core Properties and Identification

The this compound, systematically named (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a chiral diphosphine ligand. Its structure is characterized by a C₂-symmetric backbone derived from (1R,2R)-diaminocyclohexane (DACH), which is functionalized with two 2-(diphenylphosphino)-1-naphthoyl groups.

| Property | Value | Reference |

| CAS Number | 174810-09-4 | [3] |

| Molecular Formula | C₅₂H₄₄N₂O₂P₂ | |

| Molecular Weight | 790.87 g/mol | |

| Appearance | Off-white to white powder | [4] |

| Melting Point | 224-231 °C | [4] |

| Optical Activity | [α]²⁰/D +69.0°, c = 1 in methanol |

Synthesis of the this compound: A Step-by-Step Approach

The synthesis of the this compound is achieved through a convergent approach, involving the preparation of the key precursor, 2-(diphenylphosphino)-1-naphthoic acid, followed by its coupling with (1R,2R)-diaminocyclohexane.

Part 1: Synthesis of the Precursor - 2-(Diphenylphosphino)-1-naphthoic Acid

The synthesis of 2-(diphenylphosphino)-1-naphthoic acid is a critical first step. While several methods exist for the preparation of naphthoic acids, a common route to this specific phosphine-substituted derivative involves the carboxylation of a suitable organometallic intermediate.

Experimental Protocol: Synthesis of 1-Naphthoic Acid (Illustrative)

A foundational method for synthesizing the naphthoic acid core is through the Grignard reaction, as detailed in Organic Syntheses.[5] This can be adapted for more complex derivatives.

-

Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place magnesium turnings (1 gram-atom). Cover the magnesium with anhydrous ether and add a small amount of 1-bromonaphthalene to initiate the reaction, which may require gentle warming.

-

Addition of Aryl Halide: Once the reaction begins, a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether is added at a rate that maintains a controlled reflux.

-

Carboxylation: After the formation of the Grignard reagent is complete, the reaction mixture is cooled, and dry carbon dioxide is introduced to form the carboxylate salt.

-

Workup and Purification: The reaction is quenched with an acid, and the crude 1-naphthoic acid is extracted and purified by recrystallization.

Note: The synthesis of 2-(diphenylphosphino)-1-naphthoic acid requires a more specialized procedure, often involving directed ortho-metalation or functionalization of a pre-existing naphthoic acid derivative. Researchers should consult specialized literature for detailed protocols.

Part 2: Amide Coupling to Form the this compound

The final step in the synthesis is the amide bond formation between 2-(diphenylphosphino)-1-naphthoic acid and (1R,2R)-diaminocyclohexane. A robust and scalable method for this transformation utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from an improved synthesis of the analogous phenyl-Trost ligand.[6]

-

Activation of the Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve 2-(diphenylphosphino)-1-naphthoic acid (2.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane). Add 1,1'-carbonyldiimidazole (CDI) (stoichiometric amount) and a catalytic amount of imidazole hydrochloride. Stir the mixture at room temperature to facilitate the formation of the acylimidazolide intermediate.

-

Amine Addition: To the activated carboxylic acid solution, add (1R,2R)-diaminocyclohexane (1.0 equiv.).

-

Reaction Monitoring and Workup: The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is subjected to an aqueous workup.

-

Purification: The crude product is then purified. For this class of ligands, purification can often be achieved by simple filtration without the need for column chromatography, affording the this compound as a white solid.[6]

Caption: Synthetic workflow for the this compound.

The Mechanism of Stereochemical Control in Trost Asymmetric Allylic Alkylation

The enantioselectivity of the Trost AAA is determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand creates a dissymmetric environment around the palladium center, which in turn influences the facial selectivity of the nucleophilic addition.

The Catalytic Cycle

-

Oxidative Addition: A Pd(0) species, complexed with the Trost ligand, undergoes oxidative addition to an allylic substrate, forming a cationic (π-allyl)Pd(II) complex and displacing the leaving group.

-

Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl system. The stereochemistry of this step is directed by the chiral ligand.

-

Reductive Elimination: The resulting complex undergoes reductive elimination to release the product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The Role of the (R,R)-DACH-Naphthyl Ligand in Stereoselectivity

The C₂-symmetric nature of the DACH-based Trost ligands creates a chiral pocket around the palladium center. The bulky diphenylphosphino groups and the amide functionalities play a crucial role in defining the shape of this pocket. The naphthyl groups of the this compound extend the steric and electronic influence of the ligand framework.

It is proposed that the "flaps" created by the aromatic rings of the phosphine substituents effectively shield one face of the π-allyl intermediate, directing the incoming nucleophile to the opposite, less hindered face. The greater steric bulk of the naphthyl groups compared to phenyl groups can lead to enhanced enantioselectivity in certain reactions, particularly with sterically demanding substrates.[7]

Applications in Asymmetric Synthesis

The this compound has been successfully employed in a variety of asymmetric allylic alkylation reactions, often demonstrating superior performance to other Trost ligands.

Table of Representative Applications

| Nucleophile | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1H-Pyrroles and 1H-Indoles | Vinyl Aziridines | N-Alkylated Branched Products | High | up to 96 | [8] |

| Electron-deficient Pyrroles | Cyclic meso-Substrates | Pyrrole-substituted Products | High | >99 | [7] |

| Sodium Sulfinates | Vinyl Cyclic Carbonates | Sulfone-containing Compounds | High | High | [8] |

Exemplary Experimental Protocol: Asymmetric Allylic Alkylation of a Vinyl Aziridine

The following is a general procedure based on the work of Trost and coworkers.[8]

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, a solution of [Pd(π-cinnamyl)Cl]₂ and the this compound (in a 1:2.2 Pd:ligand ratio) in anhydrous, degassed solvent (e.g., dichloromethane) is stirred for a specified time to form the active catalyst.

-

Reaction Setup: To a solution of the vinyl aziridine (1.0 equiv.) and the nucleophile (e.g., 1H-pyrrole, 1.2 equiv.) in the reaction solvent, the pre-formed catalyst solution is added.

-

Reaction Conditions: The reaction is stirred at the specified temperature (often room temperature) and monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched product.

Conclusion and Future Outlook

The this compound is a powerful tool in the arsenal of the synthetic organic chemist. Its robust synthesis, coupled with its ability to induce high levels of enantioselectivity in a broad range of palladium-catalyzed asymmetric allylic alkylation reactions, makes it a valuable asset for the construction of complex chiral molecules. The unique steric and electronic properties conferred by the naphthyl groups can offer advantages in specific applications, leading to improved yields and selectivities. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the development and application of highly effective chiral ligands like the this compound will undoubtedly remain a key area of research.

References

- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic

- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic

- Trost Asymmetric Allylic Alkyl

- Trost ligand. Wikipedia.

- Tsuji–Trost reaction. Wikipedia.

- An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. Thieme.

- Heterocyclic Trost's ligands.

- Trost Ligands for Allylic Alkyl

- Trost Ligands for Allylic Alkyl

- This compound 95%. Sigma-Aldrich.

- This compound 95%. Sigma-Aldrich.

- A Technical Guide to the Synthesis of Naphthoic Acid and Its Deriv

- A Technical Guide to the Synthesis of 1-Naphthoic Acid

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Enantioselective Synthesis of α-Tertiary Hydroxyaldehydes by Palladium-Catalyzed Asymmetric Allylic Alkylation of Enol

- This compound 95%. Sigma-Aldrich.

- This compound 95%. Sigma-Aldrich.

- α-NAPHTHOIC ACID. Organic Syntheses.

- X-Pulse | Spectra. Oxford Instruments.

- β-NAPHTHOIC ACID. Organic Syntheses.

- 1-[3-(Diphenylphosphino)-propanoyl]-2, 5-pyrrolidindione. Raines Lab.

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. Trost ligand - Wikipedia [en.wikipedia.org]

- 3. This compound 95 174810-09-4 [sigmaaldrich.com]

- 4. (R,R)-DACH-萘基 Trost 配体 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trost_asymmetric_allylic_alkylation [chemeurope.com]

The (R,R)-DACH-Naphthyl Trost Ligand: A Comprehensive Technical Guide to a Pillar of Asymmetric Catalysis

Abstract

In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity under mild conditions is perpetual. Among the privileged ligand architectures developed, the C2-symmetric diphosphine ligands pioneered by Barry M. Trost have emerged as exceptionally powerful tools, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This in-depth technical guide focuses on a prominent member of this family: the (R,R)-DACH-naphthyl Trost ligand. We will dissect its chemical structure, provide a detailed synthesis protocol, and explore its application in stereoselective bond formation. Mechanistic insights into the role of the naphthyl moiety in dictating the stereochemical outcome will be discussed, supported by comparative data. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage this sophisticated catalytic system in their synthetic endeavors.

Introduction: The Genesis of Trost Ligands and the Significance of the DACH Backbone

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The introduction of chiral phosphine ligands by Trost in 1973 transformed this powerful reaction into an asymmetric process, opening avenues for the enantioselective construction of complex molecules.[3]

The Trost ligands are characterized by a modular design, typically featuring a chiral scaffold that bridges two phosphine-containing aromatic groups. The most successful and widely used scaffold is the C2-symmetric trans-1,2-diaminocyclohexane (DACH), which provides a rigid and well-defined chiral environment around the metal center.[4] This rigidity is crucial for effective stereochemical communication between the ligand and the reacting substrates. The (R,R)-enantiomer of DACH is a common choice and dictates the absolute stereochemistry of the product in a predictable manner.

While the parent Trost ligand features a 2-diphenylphosphinobenzoyl moiety, variations in the aromatic backbone have been explored to fine-tune the ligand's steric and electronic properties. The this compound, which incorporates a 2-diphenylphosphino-1-naphthoyl group, represents a key development in this evolution, often providing superior enantioselectivity in challenging transformations.[5][6]

Chemical Structure and Stereochemistry

The this compound, formally named (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), possesses a well-defined three-dimensional structure that is central to its function.

Key Structural Features:

-

Chiral Scaffold: The (1R,2R)-diaminocyclohexane backbone provides a rigid C2-symmetric chiral environment.

-

Amide Linkers: The amide bonds connecting the DACH unit to the naphthoyl groups restrict conformational flexibility, contributing to a well-defined chiral pocket.

-

Phosphine Moieties: The diphenylphosphino groups are the points of coordination to the palladium center.

-

Naphthyl Groups: These extended aromatic systems project from the chiral scaffold, creating "chiral walls" that influence the orientation of the incoming nucleophile and the π-allyl palladium intermediate.

The IUPAC name for this ligand is N,N′-[(1R,2R)-cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide]. Its empirical formula is C₅₂H₄₄N₂O₂P₂ and it has a molecular weight of 790.87 g/mol .[7][8] The CAS Number for the (R,R)-enantiomer is 174810-09-4.[7][8]

Caption: Chemical structure of this compound.

Synthesis of the this compound

The synthesis of the this compound is achieved through a straightforward and reliable amidation reaction between the chiral diamine scaffold and two equivalents of the corresponding phosphine-functionalized carboxylic acid. The general approach for synthesizing Trost ligands involves this amide bond formation.[5]

Required Precursors

-

(1R,2R)-(-)-1,2-Diaminocyclohexane: This chiral diamine is commercially available and serves as the cornerstone of the ligand's chirality.

-

2-(Diphenylphosphino)-1-naphthalenecarboxylic acid: This precursor can be synthesized or is commercially available from specialized suppliers.

Experimental Protocol: Amide Coupling

This protocol is a representative procedure based on standard amidation methodologies for Trost ligand synthesis.

Step 1: Reaction Setup

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-(diphenylphosphino)-1-naphthalenecarboxylic acid (2.1 equivalents).

-

Dissolve the acid in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

Step 2: Activation of the Carboxylic Acid

-

To the cooled solution, add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 equivalents).

-

Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

Step 3: Amidation

-

In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous DCM.

-

Slowly add the solution of the diamine to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

-

Upon completion of the reaction, filter the mixture to remove the urea byproduct (if DCC was used).

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the this compound as a white solid.

Step 5: Characterization

The purified ligand should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry, to confirm its identity and purity. The optical rotation should also be measured to verify the enantiopurity.

Caption: Workflow for the synthesis of the this compound.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The this compound has proven to be highly effective in a wide range of palladium-catalyzed AAA reactions, consistently delivering products with high enantiomeric excess (ee).[6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Trost AAA reaction involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allylic substrate, followed by oxidative addition to form a cationic η³-allylpalladium(II) complex and displace the leaving group.

-

Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl complex. This attack typically occurs on the face opposite to the palladium atom.

-

Reductive Elimination: Reductive elimination from the resulting palladium(II) species regenerates the Pd(0) catalyst and releases the alkylated product.

The enantioselectivity of the reaction is determined by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl intermediate. The "chiral pocket" created by the ligand sterically hinders one pathway of approach for the nucleophile, favoring the other and leading to the preferential formation of one enantiomer.

Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The Role of the Naphthyl Group: Enhancing Stereocontrol

The substitution of the phenyl rings of the standard Trost ligand with naphthyl groups has a profound impact on the ligand's performance. The extended aromatic system of the naphthyl group creates a more sterically demanding and conformationally defined chiral pocket around the palladium center. This enhanced steric hindrance leads to:

-

Improved Enantiofacial Discrimination: The larger "chiral walls" of the naphthyl groups more effectively differentiate the two faces of the π-allyl intermediate, leading to a higher degree of stereocontrol during the nucleophilic attack.

-

Increased Rigidity: The naphthyl moiety can lead to a more rigid ligand-metal complex, which can translate to higher enantioselectivities.

-

Favorable π-π Interactions: Potential π-stacking interactions between the naphthyl groups and the π-allyl intermediate or the incoming nucleophile can further stabilize the desired transition state, enhancing selectivity.

Representative Experimental Protocol: Alkylation of rac-1,3-Diphenylallyl Acetate

The reaction between rac-1,3-diphenylallyl acetate and a soft nucleophile like dimethyl malonate is a benchmark for evaluating the efficacy of chiral ligands in AAA.

Step 1: Catalyst Preparation

-

In a glovebox or under an inert atmosphere, a solution of the palladium precursor, such as allylpalladium chloride dimer ([Pd(allyl)Cl]₂) (0.5 mol%), and the this compound (1.5 mol%) in the desired anhydrous solvent (e.g., THF or DCM) is stirred at room temperature for 30 minutes.

Step 2: Nucleophile Generation

-

In a separate flask, a solution of dimethyl malonate (1.2 equivalents) in the reaction solvent is treated with a base, such as sodium hydride (NaH) or N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of an acetate source like potassium acetate or lithium acetate, to generate the corresponding enolate.

Step 3: Allylic Alkylation

-

The solution of rac-1,3-diphenylallyl acetate (1.0 equivalent) in the reaction solvent is added to the pre-formed catalyst mixture.

-

The solution of the nucleophile is then added to the reaction mixture, and it is stirred at room temperature until the starting material is consumed (as monitored by TLC).

Step 4: Work-up and Analysis

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Performance and Comparative Data

The this compound frequently outperforms its phenyl-substituted counterpart, particularly in reactions where high steric demand is beneficial for stereodifferentiation.

| Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| (R,R)-DACH-naphthyl | rac-1,3-diphenylallyl acetate | Dimethyl malonate | >95 | >98 | |

| (R,R)-DACH-phenyl | rac-1,3-diphenylallyl acetate | Dimethyl malonate | >95 | 95-98 | |

| (R,R)-DACH-naphthyl | Isoprene monoepoxide | Dicarbonyl compound | 59 (branched) | 99 | [6] |

| (R,R)-DACH-phenyl | Isoprene monoepoxide | Dicarbonyl compound | (Lower regioselectivity) | (Lower reported ee) |

Note: The data presented is representative and compiled from various sources. Exact values may vary depending on specific reaction conditions.

The enhanced performance of the naphthyl variant is particularly evident in more challenging substrates, such as those that are less sterically biased or where regioselectivity is a concern.

Conclusion

The this compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid, C2-symmetric backbone, coupled with the sterically demanding naphthyl groups, creates a highly effective chiral environment for palladium-catalyzed asymmetric allylic alkylation reactions. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis, and a representative application in a benchmark AAA reaction. The superior performance of the naphthyl variant over the phenyl-substituted ligand in many cases underscores the importance of fine-tuning ligand architecture to achieve optimal stereocontrol. For researchers and professionals in drug development and complex molecule synthesis, the this compound remains an indispensable tool for the efficient and highly enantioselective construction of stereogenic centers.

References

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]

- Tsuji, J. (1965). Organic Syntheses by Means of Noble Metal Compounds. XXI. Carbon-Carbon Bond Formation by the Reaction of Allylpalladium Chloride with Nucleophiles. Tetrahedron, 21(9), 2491-2501.

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). Chemical Reviews, 121(4), 2334-2467. [Link]

-

Trost ligand. In Wikipedia. Retrieved from [Link]

-

Tsuji-Trost Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Mino, T., et al. (2003). PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION USING CHIRAL PROLINOL-DERIVED AMINOPHOSPHINE LIGANDS. HETEROCYCLES, 60(1), 11-14.

-

Malachowski, W. P., Paul, T., & Phounsavath, S. (2007). The enantioselective synthesis of (-)-lycoramine with the Birch-Cope sequence. The Journal of organic chemistry, 72(18), 6792–6796. [Link]

-

Bisai, A., et al. (2022). Enantioselective Construction of Alkylated Stereogenic Centers: The Bisai Synthesis of Lycoramine. Organic Chemistry Portal. Retrieved from [Link]

-

Trost, B. M., Xu, J., & Schmidt, T. (2008). Ligand Controlled Highly Regio- and Enantioselective Synthesis of α-Acyloxyketones by Palladium-Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates. Journal of the American Chemical Society, 130(36), 11852–11853. [Link]

-

Trost, B. M. (2012). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. The Journal of organic chemistry, 77(13), 5487–5499. [Link]

-

Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase. (2018). Journal of Medicinal Chemistry, 61(3), 666-680. [Link]

-

Trost Asymmetic Allylation Alkylation. SynArchive. Retrieved from [Link]

Sources

- 1. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 4. Trost ligand - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 95 174810-09-4 [sigmaaldrich.com]

- 7. (R,R)-DACH-萘基 Trost 配体 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

(R,R)-DACH-naphthyl Trost ligand mechanism of action

An In-Depth Technical Guide to the Mechanistic Action of the (R,R)-DACH-Naphthyl Trost Ligand

Authored by: A Senior Application Scientist

Abstract

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), pioneered and extensively developed by Barry M. Trost, stands as a cornerstone of modern synthetic organic chemistry, enabling the stereocontrolled formation of multiple bond types (C-C, C-N, C-O, C-S).[1] Central to the success of this methodology is the design of chiral ligands that effectively control the enantioselectivity of the transformation. Among the most successful and versatile are the C2-symmetric ligands based on a trans-1,2-diaminocyclohexane (DACH) scaffold.[2] This guide provides a detailed technical examination of the this compound, dissecting its mechanism of action within the catalytic cycle and elucidating the structural features that govern its profound ability to induce asymmetry.

Introduction: The Architectural Brilliance of the Trost Ligand

The Trost AAA reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex.[3][4] The challenge in rendering this reaction asymmetric lies in controlling the facial selectivity of the nucleophilic attack on the prochiral π-allyl palladium intermediate. The Trost ligands, a modular class of diphosphine ligands, were engineered to create a well-defined chiral environment around the metal center to address this challenge.[5]

The (R,R)-DACH-naphthyl ligand is a derivative featuring a rigid and sterically demanding C2-symmetric chiral backbone derived from (1R,2R)-diaminocyclohexane.[2] This backbone is functionalized with N-naphthoyl-diphenylphosphine moieties. It is the precise three-dimensional arrangement of these components that dictates the stereochemical outcome of the reaction with exceptional fidelity.

The Catalytic Cycle: A Mechanistic Walkthrough

The overall transformation, known as the Tsuji-Trost cycle, proceeds through a series of well-defined organometallic steps. The chirality stored in the (R,R)-DACH-naphthyl ligand is transferred to the product during the bond-forming event.

Step 1: Generation of the Active Pd(0) Catalyst The active catalyst is a Pd(0) species, typically generated in situ from a stable palladium(0) or palladium(II) precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] The (R,R)-DACH-naphthyl ligand coordinates to the metal center to form the active chiral catalyst.

Step 2: Oxidative Addition (Ionization) The chiral Pd(0) complex coordinates to the double bond of the allylic substrate. This is followed by a crucial oxidative addition step, where the palladium atom inserts into the carbon-leaving group bond.[4] This "ionization" event expels the leaving group and forms a cationic η³-π-allylpalladium(II) intermediate. Critically, this step proceeds with inversion of configuration at the carbon center.[1][3]

Step 3: Nucleophilic Attack The nucleophile then attacks one of the two termini of the π-allyl complex. For "soft" nucleophiles (pKa < 25), which are most common in this chemistry, the reaction proceeds via an outer-sphere mechanism .[1] The nucleophile attacks the allyl group on the face opposite to the palladium metal and its bulky ligand framework.[6] This attack also occurs with inversion of stereochemistry .

Step 4: Catalyst Regeneration Following the nucleophilic addition, the resulting Pd(0) complex decomplexes from the newly formed product, thereby regenerating the active catalyst which can enter a new cycle.[3]

The stereochemical outcome of the overall reaction is a net retention of configuration , resulting from a double inversion sequence (inversion at ionization and inversion at alkylation).[1] The enantioselectivity is therefore determined by which of the two prochiral termini of the π-allyl intermediate is attacked.

Caption: The Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle.

The Source of Enantioselectivity: The Chiral Pocket

The remarkable efficacy of the (R,R)-DACH-naphthyl ligand stems from its ability to create a highly asymmetric and sterically defined environment around the η³-π-allylpalladium intermediate.

-

C₂-Symmetry and the Chiral Cleft: The (R,R)-DACH backbone enforces a C₂-symmetric arrangement of the two naphthoyl-phosphine arms. This creates a chiral "cleft" or "pocket" in which the π-allyl substrate must reside.

-

Steric Shielding by Naphthyl "Walls": The large, planar naphthyl groups act as steric "walls" or "flaps." In the transition state for nucleophilic attack, the ligand orients itself to minimize steric clashes with the substituents on the π-allyl moiety. This conformation results in one terminus of the allyl group being sterically shielded by a naphthyl wall (the "closed" side), while the other terminus is exposed in a more accessible region (the "open" side).

-

Directed Attack: The incoming nucleophile is consequently directed to attack the more accessible "open" terminus of the π-allyl complex. The (R,R) configuration of the DACH backbone predetermines which side becomes open, thus leading to the preferential formation of one enantiomer of the product. This desymmetrization of the π-allyl intermediate is the key to enantioselection.[7]

Caption: The ligand creates a chiral pocket directing nucleophilic attack.

Experimental Protocol: Desymmetrization of a meso-Diol Derivative

This protocol describes a representative Pd-catalyzed desymmetrization, a powerful application of this chemistry. The protocol's success is a validation of the mechanistic principles discussed.

Reaction: Desymmetrization of meso-cyclopent-4-ene-1,3-diyl diacetate with dimethyl malonate.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

This compound

-

meso-cyclopent-4-ene-1,3-diyl diacetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.015 mmol, 1.5 mol%).

-

Add anhydrous THF (2.0 mL) and stir the resulting solution at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.

-

Reactant Addition: In a separate vial, dissolve meso-cyclopent-4-ene-1,3-diyl diacetate (1.0 mmol, 1.0 equiv) in THF (1.0 mL). Add this solution to the catalyst mixture.

-

Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the reaction flask.

-

Base and Additive Addition: Add BSA (1.3 mmol, 1.3 equiv) as a mild base and proton scavenger, followed by KOAc (0.05 mmol, 5 mol%) as a co-catalyst.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Versatility and Efficacy

The this compound has been successfully applied to a wide array of substrates and nucleophiles, consistently delivering products with high levels of enantioselectivity.

| Substrate Type | Nucleophile | Product Type | Typical % ee | Reference |

| meso-Cyclic Diol Derivatives | Pyrroles | N-Alkylated Heterocycle | >99% | [7] |

| Vinyl Aziridines | Indoles | Branched N-Alkylated Indole | up to 96% | [8] |

| Vinyl Cyclic Carbonates | Sodium Sulfinates | Chiral Sulfone | High | [8] |

| Acyclic Allylic Carbonates | Amides | Chiral Amine Derivative | up to 96% | [8] |

Conclusion

The this compound is a masterful example of rational ligand design in asymmetric catalysis. Its mechanism of action is rooted in the predictable, multi-step Tsuji-Trost catalytic cycle. However, its true power lies in the exquisitely defined three-dimensional architecture of the ligand-palladium complex. By creating a rigid chiral pocket with sterically demanding naphthyl "walls," the ligand effectively desymmetrizes the η³-π-allylpalladium intermediate, guiding the nucleophile to attack a specific terminus. This reliable and highly effective stereocontrol has cemented the Trost AAA reaction as an indispensable tool for researchers, scientists, and drug development professionals engaged in the art and science of complex molecule synthesis.

References

-

Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research - ACS Publications.[Link]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Thieme.[Link]

-

Trost asymmetric allylic alkylation. chemeurope.com.[Link]

-

Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and. Xingwei Li.[Link]

-

The proposed mechanism for asymmetric palladium-catalyzed allylic... ResearchGate.[Link]

-

Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PMC - NIH.[Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews - ACS Publications.[Link]

-

Tsuji–Trost reaction. Wikipedia.[Link]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry - Chinese Chemical Society.[Link]

-

Trost Asymmetic Allylation Alkylation. SynArchive.[Link]

-

Trost ligand. Wikipedia.[Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC - PubMed Central.[Link]

-

DFT Mechanistic Investigation of an Enantioselective Tsuji–Trost Allylation Reaction. Organometallics - ACS Publications.[Link]

-

Coordination of the Trost Modular Ligand to Palladium Allyl Fragments: Oligomers, Monomers, and Memory Effects in Catalysis. ResearchGate.[Link]

-

Ligand Design Rationale en Route to the Trost Ligands for Asymmetric Allylations. Semantic Scholar.[Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Trost ligand - Wikipedia [en.wikipedia.org]

- 3. Trost_asymmetric_allylic_alkylation [chemeurope.com]

- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of (R,R)-DACH-naphthyl Trost Ligand

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Catalytic Power of the (R,R)-DACH-naphthyl Trost Ligand

In the realm of asymmetric catalysis, the quest for ligands that can induce high levels of stereoselectivity is paramount. The this compound, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), stands as a testament to rational ligand design in achieving this goal.[1][2] Developed by the Trost group, this C₂-symmetric chiral ligand has proven to be highly effective in a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed asymmetric allylic alkylations (AAA).[1][2] Its unique structural framework, featuring a rigid chiral cyclohexane backbone and bulky naphthylphosphine moieties, creates a well-defined chiral pocket around the metal center, enabling exquisite control over the stereochemical outcome of a reaction.

This technical guide provides a comprehensive overview of the spectroscopic data integral to the characterization of the this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected spectroscopic data but also to delve into the causality behind the experimental choices and the interpretation of the spectral features. This self-validating approach to a protocol is crucial for ensuring the identity, purity, and stereochemical integrity of the ligand before its application in catalysis.

Molecular Structure and Key Physical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and basic physical properties.

Caption: Experimental workflow for the spectroscopic characterization of the this compound.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general structural elucidation.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

-

The causality here is to obtain a high signal-to-noise ratio for accurate integration while keeping the experiment time reasonable.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz (for ¹³C) spectrometer would include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Proton decoupling is employed to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum. Typical parameters on a 162 MHz (for ³¹P) spectrometer would include a 30° pulse, a spectral width of 200 ppm, and 64-128 scans.

-

The choice of a wider spectral width ensures that any potential phosphorus-containing impurities or degradation products are observed.

-

Protocol for IR Spectroscopic Analysis

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

An ATR-FTIR is chosen for its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient method for routine characterization.

-

Protocol for Mass Spectrometric Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the ligand (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

The use of ESI is ideal for polar, non-volatile molecules like the Trost ligand, and TOF analysis provides high mass accuracy, which is essential for confirming the elemental composition.

-

Conclusion: A Foundation of Spectroscopic Certainty

The thorough spectroscopic characterization of the this compound is a non-negotiable prerequisite for its successful application in asymmetric catalysis. This guide has provided a detailed framework for understanding and acquiring the necessary NMR, IR, and MS data. By adhering to these self-validating protocols and understanding the causal relationships behind the experimental choices, researchers can confidently verify the identity, purity, and stereochemical integrity of this powerful chiral ligand, paving the way for the synthesis of enantiomerically enriched molecules with high efficiency and predictability.

References

-

PubChem. This compound. [Link]

- Trost, B. M., et al. (2004). Journal of the American Chemical Society, 124, 11616-11617. (Note: While this reference is highly relevant, the full experimental data is typically in the supporting information, which may require a subscription to access).

-

Trost, B. M., et al. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944. [Link]

-

Trost, B. M., et al. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical reviews, 96(1), 395-422. [Link]

Sources

Navigating the Nuances of (R,R)-DACH-naphthyl Trost Ligand Solubility: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (R,R)-DACH-naphthyl Trost ligand, a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, offers a powerful tool for the stereoselective construction of complex molecular architectures.[1][2][3] Its robust C2-symmetric framework, derived from trans-1,2-diaminocyclohexane (DACH), imparts exceptional levels of enantiocontrol in a wide array of synthetic transformations.[4] However, unlocking the full potential of this sophisticated ligand hinges on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the solubility profile of the this compound, offering field-proven insights and detailed protocols to ensure its effective and reliable use in research and development settings.

Core Characteristics of the this compound

Before delving into its solubility, it is essential to understand the fundamental properties of the this compound that influence its behavior in solution.

| Property | Value | Source |

| Chemical Formula | C₅₂H₄₄N₂O₂P₂ | [5][6] |

| Molecular Weight | 790.87 g/mol | [5][6] |

| Appearance | White to off-white powder | Generic Material Science Knowledge |

| Melting Point | 224-231 °C | [5][6] |

| Optical Activity | [α]20/D +69.0°, c = 1 in methanol | [5][6] |

The ligand's structure, characterized by bulky naphthyl and phenyl groups, contributes to its crystalline nature and dictates its interactions with various solvents. The presence of both polar (amide) and nonpolar (aromatic rings) functionalities results in a nuanced solubility profile.

Solubility Profile: A Practical Overview

While comprehensive quantitative solubility data (in g/100mL) is not extensively published, a qualitative and practical understanding can be derived from its widespread use in organic synthesis. The this compound is generally considered to be soluble in a range of common organic solvents.

| Solvent | Qualitative Solubility | Practical Considerations & Causality |

| Dichloromethane (DCM) | Good | DCM is a polar aprotic solvent that effectively solvates the ligand, making it a common choice for preparing stock solutions and for running reactions at room temperature. Its volatility allows for easy removal post-reaction. |

| Tetrahydrofuran (THF) | Good | THF is another frequently used solvent for AAA reactions employing this ligand. Its ability to coordinate with the palladium center can sometimes influence the catalytic activity. |

| Toluene | Moderate | While soluble, the ligand may exhibit lower solubility in toluene compared to chlorinated solvents, especially at room temperature. Gentle warming may be required for complete dissolution, which can be advantageous for reactions conducted at elevated temperatures. |

| Acetonitrile | Moderate | Similar to toluene, acetonitrile can be a suitable solvent, though it is less commonly reported in the literature for this specific ligand. |

| Methanol | Sparingly Soluble | The optical activity data is reported in methanol, indicating at least minimal solubility. However, protic solvents like methanol are generally not the first choice for the catalytic reaction itself due to potential interference with the catalytic cycle. |

| Water | Insoluble | As expected for a large, predominantly nonpolar molecule, the ligand is insoluble in water. |

Expert Insight: The choice of solvent is not merely about dissolution; it is a critical parameter that can influence the outcome of the asymmetric allylic alkylation. The solvent can affect the conformation of the chiral ligand-metal complex, thereby impacting the enantioselectivity of the reaction. For instance, the use of less polar solvents like toluene can sometimes lead to higher enantiomeric excesses.

Experimental Protocols: From Dissolution to Reaction

The following protocols represent best practices for the handling and use of the this compound, with a focus on ensuring complete dissolution and maintaining catalytic activity.

Handling and Storage of a Phosphine-Based Ligand

Phosphine ligands, including the this compound, are susceptible to oxidation.[7] Proper handling and storage are paramount to maintain their integrity.

-

Storage: Store the solid ligand under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A desiccator or a glovebox is ideal.[7]

-

Handling: Whenever possible, handle the solid ligand in a glovebox to prevent exposure to air and moisture.[7] If a glovebox is not available, use Schlenk techniques.[8]

Caption: Workflow for handling air-sensitive ligands.

Preparation of a Stock Solution (Self-Validating Protocol)

Preparing a stock solution is a convenient and reproducible method for dispensing the ligand for multiple reactions.

-

Glassware Preparation: Dry a volumetric flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.

-

Inert Atmosphere: Transfer the flask to a glovebox or connect it to a Schlenk line.

-

Weighing: Accurately weigh the desired amount of the this compound and add it to the flask.

-

Solvent Addition: Add the desired volume of degassed solvent (e.g., dichloromethane) to the flask. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by three cycles of freeze-pump-thaw.

-

Dissolution: Stir the solution at room temperature until the ligand is completely dissolved. The solution should be clear and colorless.

-

Storage: Seal the flask with a septum and store it under an inert atmosphere, preferably in a refrigerator, for short-term storage. For longer-term storage, freezing the solution is recommended.

Trustworthiness Check: A self-validating aspect of this protocol is the visual confirmation of complete dissolution. Any undissolved solid indicates a potential issue with the solvent choice or the presence of impurities. Furthermore, the consistent performance of the catalyst prepared from this stock solution across multiple reactions will validate the storage and handling procedure.

A Representative Asymmetric Allylic Alkylation Reaction

This protocol outlines a general procedure for a palladium-catalyzed asymmetric allylic alkylation using the this compound.

Caption: General workflow for an asymmetric allylic alkylation.

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium source (e.g., [Pd₂(dba)₃], 1 mol%) and the this compound (2.5 mol%) in degassed dichloromethane (DCM).

-

Stir the solution at room temperature for 15-20 minutes. The solution should turn from a deep purple to a yellow/orange color, indicating the formation of the active catalyst complex. The complete dissolution of both components is crucial for the formation of the active catalyst.

-

-

Reaction Setup:

-

In a separate flame-dried Schlenk tube under an inert atmosphere, dissolve the allylic substrate (1.0 equiv), the nucleophile (1.2 equiv), and a suitable base (e.g., N,O-bis(trimethylsilyl)acetamide - BSA, 1.2 equiv) in degassed DCM.

-

-

Reaction Execution:

-

To the solution from step 2, add the freshly prepared catalyst solution from step 1 via a cannula or syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product.

-

Mechanistic Implications of Solubility

The solubility of the ligand and the resulting palladium complex is intrinsically linked to the catalytic cycle of the Trost asymmetric allylic alkylation.

Caption: Simplified catalytic cycle of the Trost AAA.

For the catalytic cycle to operate efficiently, all species, including the active Pd(0) complex, the π-allyl palladium intermediate, and the final product complex, must remain soluble in the reaction medium. Poor solubility of any of these intermediates can lead to catalyst deactivation and a decrease in reaction rate and enantioselectivity. The choice of solvent can modulate the relative energies of the intermediates and transition states in the catalytic cycle, thereby influencing the overall outcome of the reaction.

Conclusion

The this compound is a powerful and versatile tool in asymmetric synthesis. A comprehensive understanding of its solubility characteristics is not a trivial matter but a critical prerequisite for its successful application. By selecting the appropriate solvent, employing rigorous air-sensitive handling techniques, and following validated protocols, researchers can ensure the reliable and reproducible performance of this exceptional ligand, paving the way for new discoveries in drug development and chemical synthesis.

References

-

Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews1996 , 96 (1), 395-422. [Link]

-

Trost, B. M.; Crawley, M. L. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews2003 , 103 (8), 2921-2944. [Link]

-

Wikipedia. Trost ligand. [Link]

-

Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

-

SynArchive. Trost Asymmetric Allylation Alkylation. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 3. synarchive.com [synarchive.com]

- 4. Trost ligand - Wikipedia [en.wikipedia.org]

- 5. (R,R)-DACH-ナフチルTrostリガンド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Stability and Storage of (R,R)-DACH-naphthyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals

The (R,R)-DACH-naphthyl Trost ligand, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a cornerstone chiral ligand in modern asymmetric synthesis.[1][2] Its C2-symmetric backbone, derived from trans-1,2-diaminocyclohexane, and its bulky naphthyl phosphine moieties impart exceptional stereocontrol in a variety of palladium-catalyzed reactions, most notably the Trost asymmetric allylic alkylation (AAA).[3][4] The robust and predictable nature of this ligand has made it an invaluable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. However, to ensure its optimal performance and longevity, a thorough understanding of its stability and appropriate storage conditions is paramount. This guide provides a comprehensive overview of the factors influencing the stability of the this compound and outlines best practices for its handling and storage.

Core Structural Features and Inherent Sensitivities

The this compound is a crystalline solid at room temperature.[5][6] Its structure features two key functional groups that are central to both its catalytic activity and its potential degradation pathways: the phosphine groups and the amide linkages.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The phosphorus atoms in the diphenylphosphino groups are in the +3 oxidation state, making them susceptible to oxidation. This is a primary degradation pathway for phosphine-containing ligands. The amide bonds, while generally robust, can be susceptible to hydrolysis under harsh acidic or basic conditions.

Primary Degradation Pathways

The long-term stability of the this compound is primarily threatened by two chemical processes: oxidation and, to a lesser extent, hydrolysis.

Oxidative Degradation

The most significant and common degradation pathway for the this compound is the oxidation of the trivalent phosphorus centers to pentavalent phosphine oxides. This process is primarily mediated by atmospheric oxygen and can be accelerated by light and heat.

Figure 2: Oxidative Degradation Pathway

Caption: ³¹P NMR shift of phosphine vs. phosphine oxide.

Experimental Protocol: Purity Assessment by ³¹P NMR

-

Sample Preparation: In a glovebox, dissolve a small, accurately weighed sample of the ligand in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Data Acquisition: Acquire a quantitative ³¹P{¹H} NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Analysis: Identify and integrate the signals corresponding to the this compound and its corresponding phosphine oxide. The relative integrals will provide the purity of the sample with respect to oxidation.

Conclusion

The this compound is a powerful and versatile tool in asymmetric catalysis. Its efficacy, however, is intrinsically linked to its chemical integrity. By understanding the primary degradation pathways of oxidation and hydrolysis and by implementing rigorous storage and handling protocols, researchers can ensure the long-term stability and optimal performance of this valuable reagent. The routine use of analytical techniques such as ³¹P NMR spectroscopy is highly recommended to monitor the purity of the ligand and to troubleshoot any unexpected catalytic results. Adherence to these guidelines will not only preserve the investment in this expensive chiral ligand but will also contribute to the reproducibility and success of synthetic endeavors in both academic and industrial settings.

References

- Trost, B. M. Asymmetric Allylic Alkylation, an Enabling Methodology. J. Org. Chem.2004, 69 (18), 5813–5837.

- Strem Chemicals, Inc. (S,S)

-

Wikipedia. Trost ligand. [Link]

- Imamoto, T. et al. A New Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. J. Am. Chem. Soc.2000, 122 (30), 7428–7429.

- Trost, B. M.; Van Vranken, D. L.

-

Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

Sources

- 1. (1R,2R)-(+)-1,2-DIAMINOCYCLOHEXANE-N,N'-BIS(2-DIPHENYLPHOSPHINO-1-NAPHTHOYL) Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. strem.com [strem.com]

- 3. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]

- 4. Trost ligand - Wikipedia [en.wikipedia.org]

- 5. Sterically crowded peri-substituted naphthalene phosphines and their PV derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

Introduction to Trost ligands in asymmetric synthesis

An In-Depth Technical Guide to Trost Ligands in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Pursuit of Chirality

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is not merely an academic exercise; it is a fundamental requirement for the creation of complex, biologically active molecules. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is the cornerstone of drug discovery and development. At the heart of this discipline lies the catalyst—specifically, the chiral ligand that imparts its stereochemical information to a reaction. Among the pantheon of privileged chiral ligands, the family of Trost ligands stands out for its remarkable versatility, efficiency, and the profound impact it has had on the field of asymmetric allylic alkylation. This guide provides a deep dive into the core principles, mechanistic underpinnings, and practical applications of these powerful catalytic tools.

The Architectural Brilliance of the Trost Ligand

The power of the Trost ligand originates from its elegant and highly tunable C₂-symmetric scaffold.[1] Developed by Barry M. Trost and his research group, the archetypal ligand is constructed from a chiral trans-1,2-diaminocyclohexane (DACH) backbone. This rigid and stereochemically defined core serves as the chiral scaffold. Each of the two amino groups is acylated with 2-(diphenylphosphino)benzoic acid, creating a tetradentate ligand framework.[2]

This design is not accidental but a masterful piece of molecular engineering. It follows a modular approach, where each component has a distinct role:[3]

-

The Chiral Scaffold (DACH): This central diamine provides the fundamental C₂ symmetry and the rigid conformational bias necessary to create a well-defined chiral pocket around the metal center.

-

The Linker (Amide Bond): The amide bonds position the phosphine groups in a specific spatial arrangement, creating "walls" that influence the trajectory of the incoming nucleophile.

-

The Binding Group (Diphenylphosphino): These phosphine moieties are the primary points of coordination to the palladium catalyst, bringing the ligand's chirality into the immediate vicinity of the reactive center.

This modularity allows for systematic modification. By changing the chiral diamine or the aromatic backbone of the phosphine-containing acid, a diverse library of ligands can be synthesized to optimize selectivity for different substrates.[1][4]

Caption: Modular components of the Trost Ligand scaffold.

The Engine of Asymmetry: The Palladium-Catalyzed Catalytic Cycle

Trost ligands find their primary and most celebrated use in the palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction.[5][6] This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds with exceptional stereocontrol.[7] The catalytic cycle is the engine that drives this transformation, where the Trost ligand acts as the chiral steering wheel.

The generally accepted mechanism proceeds through the following key stages:[5][8]

-

Coordination and Oxidative Addition: A Pd(0) species, coordinated to the Trost ligand, first associates with the double bond of the allylic substrate (e.g., an allylic acetate or carbonate). This is followed by oxidative addition, where the leaving group is expelled, and the palladium center is oxidized to Pd(II), forming a cationic η³-allyl palladium intermediate. The stereochemistry of the original substrate is often inconsequential at this stage, as the planar η³-allyl complex can be formed from either E or Z isomers.[9]

-

Enantiodiscriminating Nucleophilic Attack: This is the crucial, stereochemistry-defining step. The C₂-symmetric Trost ligand creates a chiral environment around the palladium. The "walls" of the ligand's aromatic groups create significant steric hindrance, effectively opening up specific quadrants for the nucleophile to approach the π-allyl complex. The attack occurs on the face of the allyl group opposite to the bulky palladium-ligand complex, a process known as external attack. The ligand's structure dictates which of the two enantiotopic termini of the allyl group is attacked, thereby setting the absolute stereochemistry of the newly formed stereocenter.[8]

-

Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the palladium(II) species undergoes reductive elimination to release the alkylated product and regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.

Caption: The Tsuji-Trost Asymmetric Allylic Alkylation catalytic cycle.

Scope and Versatility: A Chemist's Swiss Army Knife

A key reason for the widespread adoption of the Trost AAA methodology is its exceptionally broad scope. The reaction is not limited to a single class of nucleophiles or substrates, making it a versatile tool for constructing a wide array of molecular architectures.[7]

| Bond Formed | Nucleophile Class | Representative Examples | Key Applications |

| C-C | "Soft" Carbon Nucleophiles | Malonates, β-keto esters, nitroalkanes, stabilized enolates | Construction of quaternary and tertiary stereocenters.[7] |

| C-N | Nitrogen Nucleophiles | Phthalimide, sulfonamides, azides, amines, indoles | Synthesis of chiral amines, amino acids, and nitrogen-containing heterocycles.[4][10] |

| C-O | Oxygen Nucleophiles | Phenols, alcohols, carboxylic acids | Formation of chiral ethers and esters, crucial in natural product synthesis.[5] |

| C-S | Sulfur Nucleophiles | Thiols, sulfinates | Access to chiral sulfides and sulfones.[2] |

This versatility has been leveraged in the total synthesis of numerous complex natural products and pharmaceuticals, where the Trost AAA often serves as the key step for installing a critical stereocenter with high fidelity.[5][11][12]

Field-Proven Methodology: A Representative Experimental Protocol

To translate theory into practice, this section provides a detailed, self-validating protocol for a benchmark Trost AAA reaction: the desymmetrization of meso-2-cyclopentene-1,4-diol diacetate with dimethyl malonate. The rationale behind each step is explained to provide a clear understanding of the experimental choices.

Reaction: Asymmetric Alkylation of meso-2-Cyclopentene-1,4-diol diacetate

Objective: To synthesize (1R,4S)-4-acetoxy-2-cyclopentenylmalonate with high enantiomeric excess.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

(R,R)-Trost Ligand

-

meso-2-Cyclopentene-1,4-diol diacetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous Dichloromethane (DCM)

Protocol:

-

Catalyst Pre-formation (In Situ):

-

Step: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R,R)-Trost Ligand (0.015 mmol, 1.5 mol%). Add anhydrous DCM (2 mL). Stir to dissolve. Add Pd(OAc)₂ (0.010 mmol, 1.0 mol%).

-

Rationale: The active Pd(0) catalyst is generated in situ from a stable Pd(II) precursor. The Trost ligand reduces Pd(II) to Pd(0) while coordinating to it. Using a slight excess of ligand (Ligand:Pd ratio of 1.5:1) ensures that all palladium is complexed and helps stabilize the active catalyst.

-

-

Reaction Mixture Assembly:

-

Step: To the stirring catalyst solution, add the meso-substrate (1.0 mmol, 1.0 equiv.) and potassium acetate (0.03 mmol, 3 mol%).

-

Rationale: KOAc acts as a catalytic base. While the primary base is generated later, a small amount can facilitate the reaction initiation and buffer any acidic impurities.

-

-

Nucleophile Preparation and Addition:

-

Step: In a separate vial, add dimethyl malonate (1.2 mmol, 1.2 equiv.) and BSA (1.3 mmol, 1.3 equiv.). Stir for 10 minutes at room temperature. Add this solution dropwise to the main reaction flask over 5 minutes.

-

Rationale: Dimethyl malonate is a "soft" pronucleophile. BSA is used as the base to deprotonate the malonate, forming the silyl enol ether in situ, which is the active nucleophile. This method avoids harsh bases that could cause side reactions. The byproduct, N-trimethylsilylacetamide, is neutral and generally non-interfering.

-

-

Reaction Monitoring:

-

Step: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Rationale: Monitoring ensures the reaction is driven to completion without unnecessary heating or extended reaction times that could lead to catalyst decomposition or side product formation.

-

-

Workup and Purification:

-

Step: Once the reaction is complete, concentrate the mixture under reduced pressure. Directly load the crude residue onto a silica gel column.

-

Rationale: Direct loading avoids an aqueous workup which can sometimes lead to hydrolysis of the acetate group or other sensitive functionalities.

-

Step: Purify by flash column chromatography using a gradient of ethyl acetate in hexanes.

-

Rationale: Silica gel chromatography effectively separates the desired chiral product from residual catalyst, unreacted starting materials, and byproducts from the BSA.

-

-

Analysis:

-

Step: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

-

Rationale: Full characterization confirms the structure and purity of the product, while chiral chromatography provides the critical measure of the reaction's stereoselectivity. For this reaction, ee values are typically >98%.

-

Conclusion: An Enduring Legacy in Asymmetric Catalysis

The Trost ligands and the asymmetric allylic alkylation methodology they enable represent a landmark achievement in organic synthesis. Their modular design, broad substrate scope, and exceptional enantioselectivity have made them indispensable tools for chemists in academia and industry.[13] The ability to form multiple types of chemical bonds under mild conditions with predictable and high levels of stereocontrol ensures that the Trost ligand will remain a central pillar in the construction of complex chiral molecules for years to come.[14][15] Understanding the fundamental principles of their design and mechanism is key to leveraging their full potential in the synthesis of the next generation of therapeutics and advanced materials.

References

-

Guiry, P. J., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC, 2004(14), 102-109. [Link]

-

ResearchGate. Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. [Link]

-

Wikipedia. Tsuji–Trost reaction. [Link]

-

SynArchive. Trost Asymmetric Allylation Alkylation. [Link]

-

Wikipedia. Trost ligand. [Link]

-

Trost, B. M., et al. (2015). Development of Non-C2-symmetric ProPhenol Ligands. The Asymmetric Vinylation of N-Boc Imines. Organic Letters, 17(15), 3778-3781. [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

-

Trost, B. M. (2016). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Israel Journal of Chemistry, 56(5), 1-21. [Link]

-

Butilă, C., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(14), 8837-8933. [Link]

-

Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 69(18), 5813-5837. [Link]

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

-

Thieme Chemistry. (2022). Improved Scalable Synthesis of the (S,S)-DACH-Ph Trost Ligand. Synfacts, 2022. [Link]

-

Wikipedia (French). Ligand de Trost. [Link]

-